molecular formula C15H16F3N3S B11448390 N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11448390
M. Wt: 327.4 g/mol
InChI Key: TVSMZRNBIKRTMD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine: is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a cyclohexyl group, a thiophene ring, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Addition of the Cyclohexyl Group: The cyclohexyl group can be attached through nucleophilic substitution or other suitable methods.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups, potentially forming amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Conditions may vary, but common reagents include halides, acids, bases, and other nucleophiles or electrophiles.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Activity: Compounds with pyrimidine and thiophene moieties are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine:

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Industry:

    Material Science: The compound could be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological or chemical activity. Generally, compounds like this may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological systems.

Comparison with Similar Compounds

    N-cyclohexyl-4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a phenyl group instead of a thiophene ring.

    N-cyclohexyl-4-(thiophen-2-yl)-6-methylpyrimidin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group and the thiophene ring in N-cyclohexyl-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C15H16F3N3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-cyclohexyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H16F3N3S/c16-15(17,18)13-9-11(12-7-4-8-22-12)20-14(21-13)19-10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,19,20,21)

InChI Key

TVSMZRNBIKRTMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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